chemical properties of (3,5-Diphosphonophenyl)phosphonic acid
chemical properties of (3,5-Diphosphonophenyl)phosphonic acid
Title: The Chemical and Supramolecular Profiling of (3,5-Diphosphonophenyl)phosphonic Acid (BTP) Document Type: Technical Whitepaper Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers
Executive Summary
(3,5-Diphosphonophenyl)phosphonic acid, commonly referred to as 1,3,5-benzenetriphosphonic acid (BTP) (CAS: 4672-29-1), is a rigid, hetero-trifunctional building block of paramount importance in supramolecular chemistry and materials science. Featuring a central aromatic ring substituted with three phosphonic acid moieties at the 1, 3, and 5 positions, BTP possesses
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind BTP’s spectroscopic behavior, its mechanistic role in coordination chemistry, and provide field-validated protocols for its synthesis and downstream application.
Physicochemical & Spectroscopic Profiling
The chemical behavior of BTP is dictated by the steric and electronic interplay between the planar benzene ring and the tetrahedral phosphonate groups.
-
Hydrogen Bonding & Solid-State Packing: In the solid state, BTP does not exist as isolated molecules. Instead, it forms a columnar packing architecture driven by an auto-assembly process. This is characterized by exceptionally strong intermolecular hydrogen bonds (contact distances
ranging from 2.55 to 2.60 Å) and stacking (distances of 3.69 to 3.89 Å)[1]. This inherent tendency to form supramolecular ladders makes BTP highly resistant to thermal degradation and solvent dissolution unless deprotonated. -
Spectroscopic Anomalies: The fully deprotonated anion,
, exhibits a deceptively simple and NMR spectrum. Because the molecule is perfectly symmetrical, the coupling between the aromatic protons and the phosphorus nuclei creates a complex spin system[3]. Researchers must be cautious during NMR analysis, as the apparent simplicity of the peaks masks underlying higher-order coupling parameters (e.g., and ) that only become visible through advanced spectral iteration.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (3,5-Diphosphonophenyl)phosphonic acid |
| Molecular Formula | |
| Monoisotopic Mass | 317.94 Da[4] |
| Symmetry (Deprotonated) | |
| Predicted XlogP | -4.0 (Highly hydrophilic)[4] |
| Protonation States | Hexaprotic ( |
Mechanistic Role in Supramolecular Chemistry
The true utility of BTP lies in its capacity to act as a programmable node in coordination chemistry. The 120° angle between the phosphonate groups rigidly prevents the formation of discrete, small-ring chelates, forcing the propagation of extended 2D layers or 3D networks.
Pillared Layered Metal-Organic Frameworks (MOFs)
When reacted with divalent transition metals (e.g.,
Nanoscopic Metal-Organic Capsules
In advanced drug delivery and catalysis, BTP is utilized to template the formation of giant polyoxometalate capsules. When reacted with sodium vanadate (
Proton Conductivity
BTP is a critical component in the synthesis of PCMOF-3 (Proton-Conducting MOF-3). The dense network of phosphonate oxygen atoms and ordered uncoordinated water molecules generates a continuous hydrophilic interlayer. This creates an optimal Grotthuss mechanism pathway for proton hopping, yielding a proton conductivity of
Figure 1: Assembly pathways of BTP-driven metal-organic frameworks and nanocapsules.
Experimental Methodologies
The synthesis of BTP requires transition-metal catalysis because simple nucleophilic aromatic substitution is forbidden on unactivated benzene rings. The following protocols are engineered for high yield and structural integrity.
Synthesis of (3,5-Diphosphonophenyl)phosphonic Acid (BTP)
Causality Note: We utilize a Nickel-catalyzed Arbuzov/Hirao cross-coupling rather than Palladium to reduce catalyst cost while maintaining high turnover. Triisopropyl phosphite is chosen over triethyl phosphite because its increased steric bulk suppresses unwanted thermal Arbuzov rearrangement of the phosphite itself at the required 150 °C reaction temperature[8].
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Charge a Schlenk flask with 1,3,5-tribromobenzene (10 mmol) and 25 mL of 1,3-diisopropylbenzene. Purge with ultra-pure
for 15 minutes to prevent oxidation of the phosphite reagent. -
Catalyst Addition: Heat the mixture to 155 °C. Once dissolved, cool slightly and add anhydrous
(1.7 mmol) under positive flow. -
Coupling Reaction: Reheat to 150 °C. Dropwise, add triisopropyl phosphite (45.8 mmol) over 3 hours. The slow addition maintains a low steady-state concentration of the phosphite, preventing catalyst poisoning. Stir for an additional 1 hour.
-
Intermediate Isolation: Distill off the volatile components under reduced pressure to yield the dark, viscous hexa-isopropyl 1,3,5-benzenetriphosphonate intermediate[8].
-
Hydrolysis: Suspend the intermediate in 100 mL of concentrated
(37%). Reflux vigorously for 48 hours. The strong acid catalyzes the cleavage of the isopropyl ester bonds. -
Purification: Evaporate the
under reduced pressure. Recrystallize the resulting solid from boiling water to yield pure BTP as a white crystalline powder.
Figure 2: Two-step synthetic workflow for (3,5-Diphosphonophenyl)phosphonic acid (BTP).
Hydrothermal Synthesis of Microporous Cu-BTP MOF
Causality Note: Water and N,N-dimethylformamide (DMF) are used as a co-solvent system. BTP is highly soluble in water, while the N-donor ligands require an organic phase. The hydrothermal conditions (elevated temperature and autogenous pressure) overcome the high activation energy required to crystallize the thermodynamically stable pillared framework[8].
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve 50 mg (0.15 mmol) of BTP in 2 mL of deionized water.
-
Metal/Pillar Preparation: Dissolve
(0.15 mmol) and 4,4'-bipyridine (0.15 mmol) in 2 mL of DMF. -
Assembly: Slowly layer the aqueous BTP solution over the DMF solution in a 15 mL Teflon-lined stainless steel autoclave. The phase boundary allows for slow interfacial diffusion, promoting the growth of high-quality single crystals.
-
Hydrothermal Treatment: Seal the autoclave and heat at 120 °C for 72 hours.
-
Harvesting: Cool to room temperature at a rate of 5 °C/hour. Filter the resulting blue/green crystals, wash sequentially with DMF and methanol, and dry under vacuum.
Quantitative Data Summaries
Table 2: Crystallographic & MOF Application Data
| Material / Complex | Co-Ligand / Metal | Topology / Application | Key Finding |
| BTP (Solid State) | None | Supramolecular Ladder | O···O distances: 2.55 - 2.60 Å; Strong auto-assembly[1]. |
| Cu-BTP MOF 1 | Pyrazine | Dense 3D Network | Forms non-porous structure due to short pillar length[5][6]. |
| Cu-BTP MOF 2 | 4,4'-bipyridine | Pillared Layered (Microporous) | Reversible water adsorption; Selective ethanol over |
| M-{V30} Capsule | Octahedral Nanocapsule | BTP caps | |
| PCMOF-3 | Proton Conductor | Proton conductivity of |
References
-
(Benzene-1,3,5-triyl)tris[phosphine] and (Benzene-1,3,5-triyl)tris[phosphonic Acid]. Absence of Hydrogen Bonding in Solid Primary Phosphines ResearchGate URL:[Link]
-
The fully deprotonated anion of 1,3,5-benzene-triphosphonic acid: 1H, 31P, and 13C{1H} NMR and some comments on corresponding [AX]3 and AXX′2 spin systems and spectra ResearchGate URL:[Link]
-
Alkali cation-π interactions in aqueous systems, modulating supramolecular stereoisomerism of nanoscopic metal-organic capsules PMC (NIH) URL:[Link]
-
(3,5-diphosphonophenyl)phosphonic acid (C6H9O9P3) - PubChemLite Université du Luxembourg URL:[Link]
-
New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands: their synthesis, crystal structures, and adsorption properties PubMed (NIH) / Dalton Transactions URL:[Link]
-
New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands: Synthesis, crystal structures, and adsorption properties ResearchGate URL: [Link]
-
Rational Design and Synthesis of Porous Organic−Inorganic Hybrid Frameworks Constructed by 1,3,5-Benzenetriphosphonic Acid and Pyridine Synthons ACS Publications URL:[Link]
-
Conductive MOFs Fujian Institute of Research on the Structure of Matter (FJIRSM) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkali cation-π interactions in aqueous systems, modulating supramolecular stereoisomerism of nanoscopic metal-organic capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - (3,5-diphosphonophenyl)phosphonic acid (C6H9O9P3) [pubchemlite.lcsb.uni.lu]
- 5. New layered copper 1,3,5-benzenetriphosphonates pillared with N-donor ligands: their synthesis, crystal structures, and adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fjirsm.ac.cn [fjirsm.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
